![molecular formula C14H18N4OS B2378560 N-[1-(5-メチル-1H-ピラゾール-3-イル)ピペリジン-4-イル]チオフェン-3-カルボキサミド CAS No. 2034205-33-7](/img/structure/B2378560.png)
N-[1-(5-メチル-1H-ピラゾール-3-イル)ピペリジン-4-イル]チオフェン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a thiophene ring
科学的研究の応用
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized from hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving amines and carbonyl compounds.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and thiophene rings through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
作用機序
The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties
特性
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-8-13(17-16-10)18-5-2-12(3-6-18)15-14(19)11-4-7-20-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,15,19)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEYXIDAPOORNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2378479.png)
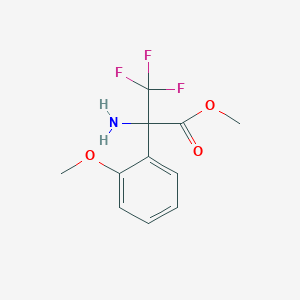
![1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2378481.png)
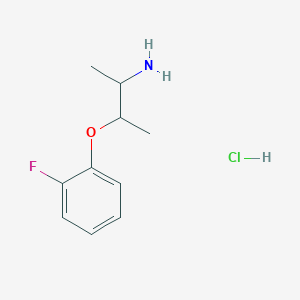
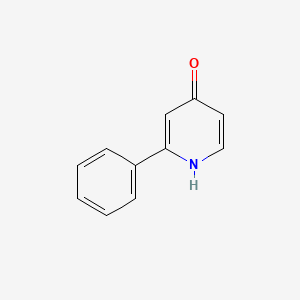
![(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2378488.png)
![1-(4-Fluorophenyl)-4-[[1-(2-methylsulfanylphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2378490.png)
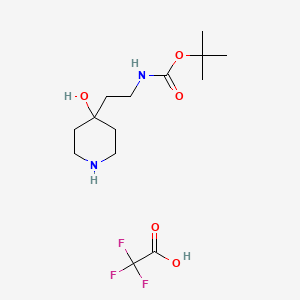
![N-[(2-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2378493.png)
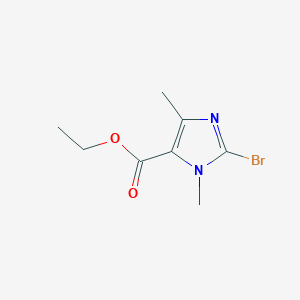
![1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene](/img/structure/B2378497.png)
![7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2378499.png)
![4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2378500.png)
